(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
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Overview
Description
The compound “(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone” is a highly complex organic molecule. This compound is characterized by its intricate structure, which includes multiple chiral centers, methoxy groups, and a tetrazole ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic methods may include:
Formation of the core structure: This could involve cyclization reactions or the use of pre-formed cyclic intermediates.
Introduction of functional groups: Methoxy and hydroxy groups may be introduced through methylation and hydroxylation reactions, respectively.
Stereoselective reactions: These are crucial for ensuring the correct configuration of chiral centers and may involve the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Optimization of reaction parameters: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Use of advanced techniques: Techniques such as flow chemistry and automated synthesis can enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of analogs: Researchers may use this compound as a starting material to synthesize analogs with modified structures and properties.
Study of reaction mechanisms: The compound’s complex structure makes it an interesting subject for studying reaction mechanisms and stereochemistry.
Biology
Biological activity: The compound may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Drug development: Its unique structure may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic potential: The compound may have potential therapeutic applications in treating various diseases or conditions.
Mechanism of action studies: Researchers may investigate how the compound interacts with biological targets to exert its effects.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Catalysis: Its structure may make it suitable for use as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibition of enzymes: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(methoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(ethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C52H79N5O12 |
---|---|
Molecular Weight |
969.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38?,39+,40-,41+,43+,44+,45-,47-,48+,52-/m1/s1/i8D3 |
InChI Key |
CGTADGCBEXYWNE-QIVCDHBVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]\1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)CC4CC[C@H]([C@@H](C4)OC)N5C=NN=N5)O)C |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
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